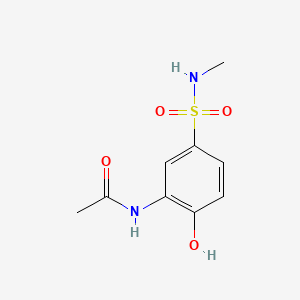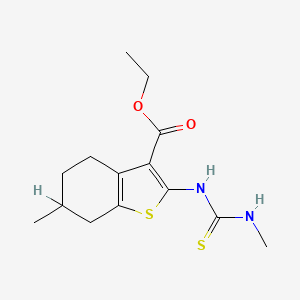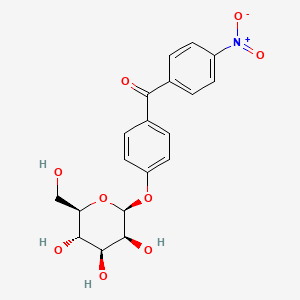
Methanone, (4-(beta-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (4-(beta-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)- is a complex organic compound characterized by the presence of both a mannopyranosyloxy group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-(beta-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)- typically involves the coupling of a mannopyranosyl donor with a phenyl acceptor, followed by the introduction of a nitrophenyl group. The reaction conditions often require the use of catalysts and specific solvents to facilitate the coupling and ensure high yields. For instance, the use of palladium-catalyzed coupling reactions is common in the synthesis of such complex molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-(beta-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Catalytic reduction of the nitrophenyl group can yield amino derivatives.
Substitution: The mannopyranosyloxy group can participate in substitution reactions, leading to the formation of various glycosylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are typically used for reduction reactions.
Substitution: Substitution reactions often require the use of strong nucleophiles and appropriate solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and various glycosylated compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methanone, (4-(beta-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s glycosylated structure makes it useful in studying carbohydrate-protein interactions and glycosylation processes.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of Methanone, (4-(beta-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The mannopyranosyloxy group can bind to carbohydrate-binding proteins, while the nitrophenyl group can participate in redox reactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Methanone, (4-nitrophenyl)phenyl-: Similar in structure but lacks the mannopyranosyloxy group.
Methanone, (4-aminophenyl)phenyl-: Contains an amino group instead of a nitro group.
Methanone, [1,1’-biphenyl]-4-ylphenyl-: Features a biphenyl structure instead of the mannopyranosyloxy group.
Uniqueness
Methanone, (4-(beta-D-mannopyranosyloxy)phenyl)(4-nitrophenyl)- is unique due to the presence of both a mannopyranosyloxy group and a nitrophenyl group, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
147029-71-8 |
|---|---|
Molecular Formula |
C19H19NO9 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(4-nitrophenyl)-[4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C19H19NO9/c21-9-14-16(23)17(24)18(25)19(29-14)28-13-7-3-11(4-8-13)15(22)10-1-5-12(6-2-10)20(26)27/h1-8,14,16-19,21,23-25H,9H2/t14-,16-,17+,18+,19-/m1/s1 |
InChI Key |
XDTVKCFMTFAIDV-GYFISPQKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


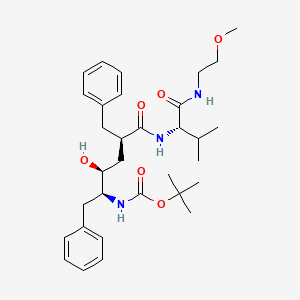
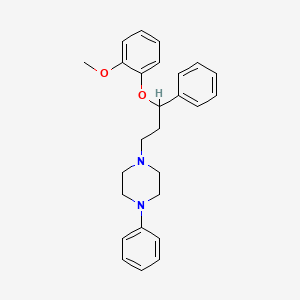
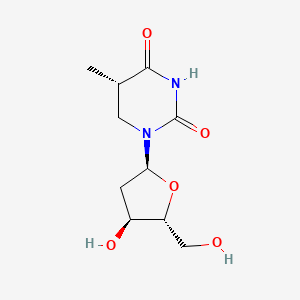

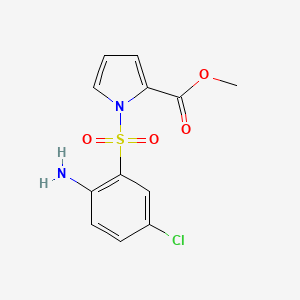
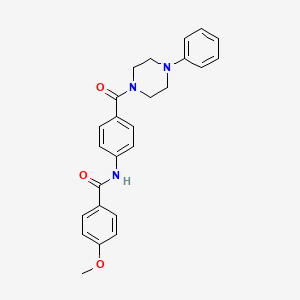
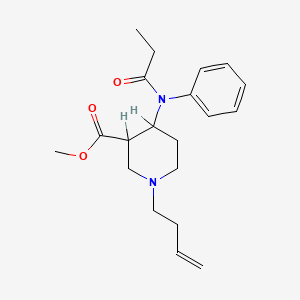
![[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxycarbonylphosphinic acid](/img/structure/B12725026.png)



